molecular formula C13H12O2 B042516 2-Ethoxy-1-naphthaldehyde CAS No. 19523-57-0

2-Ethoxy-1-naphthaldehyde

Cat. No. B042516
CAS RN: 19523-57-0
M. Wt: 200.23 g/mol
InChI Key: IMNKQTWVJHODOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives, including compounds like 2-Ethoxy-1-naphthaldehyde, often involves sophisticated organic synthesis techniques. For instance, derivatives from 1,2-naphthoquinone-4-sulfonic acid salts have been highlighted for their utility in organic synthesis, potentially providing a pathway for the synthesis of 2-Ethoxy-1-naphthaldehyde through derivatization or functional group transformations (Ribeiro et al., 2022). Additionally, the exploration of Lawsone derivatives offers insight into the modification of naphthalene compounds, suggesting methodologies that could be applicable to the synthesis of 2-Ethoxy-1-naphthaldehyde (Sagar et al., 2023).

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1-naphthaldehyde, like other naphthalene derivatives, is characterized by its aromaticity, which contributes to its stability and reactivity. The presence of the ethoxy group and the aldehyde functionality introduces polar characteristics, influencing its interactions and the types of reactions it can undergo. Studies on similar naphthalene compounds, such as naphthalimides, provide insight into how substituents affect the molecular structure and its properties, potentially offering parallels to the behavior of 2-Ethoxy-1-naphthaldehyde (Tandon et al., 2017).

Chemical Reactions and Properties

2-Ethoxy-1-naphthaldehyde is likely to participate in a variety of chemical reactions, leveraging its aldehyde group for reactions such as condensation, nucleophilic addition, or oxidation. The ethoxy substituent also offers pathways for etherification or de-ethoxylation under certain conditions. Research on naphthoquinones and their derivatives, including studies on their synthesis and reaction mechanisms, could provide valuable insights into the chemical behavior of 2-Ethoxy-1-naphthaldehyde (López López et al., 2014).

Physical Properties Analysis

The physical properties of 2-Ethoxy-1-naphthaldehyde, such as melting point, boiling point, solubility, and density, are influenced by its molecular structure. The aromatic nature of the compound, combined with its specific functional groups, dictates its phase behavior, solubility in various solvents, and other physical characteristics. While specific studies on 2-Ethoxy-1-naphthaldehyde might be limited, analogous compounds within the naphthalene family have been extensively studied, providing a framework for understanding its physical properties.

Chemical Properties Analysis

The chemical properties of 2-Ethoxy-1-naphthaldehyde, including its reactivity, stability, and interaction with different chemical reagents, are central to its applications in synthesis and potentially in other areas. The aldehyde group, in particular, is reactive towards a variety of nucleophiles, allowing for the formation of numerous derivatives through condensation reactions. Studies on similar compounds, such as the diverse reactivities of naphthoquinones, shed light on the chemical versatility and potential applications of 2-Ethoxy-1-naphthaldehyde (Pinto et al., 2009).

Scientific Research Applications

  • Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde serves as a versatile building block in the development of fluorescent chemosensors. These chemosensors are useful for detecting various cations, anions, and toxic species, with potential applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

  • Excited-State Intramolecular Proton Transfer : The solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system exhibits excited-state intramolecular proton transfer fluorescence. This characteristic is useful in developing new sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

  • Nanoparticle Synthesis : Bis(2-hydroxy-1-naphthalenehydrato) metal complexes can produce face-centered-cubic trioctylphosphine oxide-capped ZnO and CdO nanoparticles. These nanoparticles have potential applications in catalysis, materials synthesis, and biomedicine (Xaba, Moloto & Moloto, 2016).

  • Aluminium Ion Detection : A 2-hydroxy-1-naphthaldehyde-based fluorescent chemosensor effectively detects aluminium ions in various solvents, with a detection limit of 10⁹ M and a reversible sensing mechanism (Sun et al., 2018).

  • Catalysis : [Rh(4-cod)(R)-N-(Ar)ethyl-2-oxo-1-naphthaldiminato-2N,O] complexes show potential as oxidative catalysts for synthesizing new classes of compounds (Enamullah et al., 2012).

  • Green Chemistry : The green modification in the synthesis of 2-ethoxy-1-naphthaldehyde from 2-naphthol, involving etherification and Vilsmeier reaction, enhances environmental friendliness by reducing total nitrogen and phosphorus levels (Chen Yan-ming, 2012).

  • Pollution Monitoring : Schiff base ligands of 2HN derivatives serve as effective fluorescent chemosensors for specific recognition of aluminum ions, offering a cost-effective and environmentally friendly approach for pollution monitoring (David, Prabakaran & Nandhakumar, 2021).

Safety And Hazards

The safety and hazards associated with 2-Ethoxy-1-naphthaldehyde are not explicitly mentioned in the search results. For detailed safety information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety databases.


Future Directions

The future directions or potential applications of 2-Ethoxy-1-naphthaldehyde are not explicitly mentioned in the search results. The future directions would typically depend on the compound’s properties and its potential uses in various fields such as medicine, materials science, etc.


properties

IUPAC Name

2-ethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNKQTWVJHODOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075164
Record name 1-Naphthalenecarboxaldehyde, 2-ethoxy-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-naphthaldehyde

CAS RN

19523-57-0
Record name 2-Ethoxy-1-naphthalenecarboxaldehyde
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Record name 2-Ethoxynaphthalene-1-carbaldehyde
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Record name 19523-57-0
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Record name 1-Naphthalenecarboxaldehyde, 2-ethoxy-
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Record name 2-ethoxynaphthalene-1-carbaldehyde
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Synthesis routes and methods

Procedure details

2-Hydroxy-1-naphthaldehyde (10 g., 0.058 mole) was combined with acetone (120 ml.), iodoethane (9.9 g., 0.063 mole) and anhydrous potassium carbonate (8.0 g., 0.058 mole) and the mixture heated to reflux for 48 hours. The reaction mixture was cooled to room temperature, filtered and filtrate evaporated to solids (9.0 g.) Recrystallization from isopropyl ether afforded purified 2-ethoxy-1-naphthaldehyde in two crops (4.5 g. and 0.5 g., m.p. 106°-109° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MH Yıldırım, AÖ Yıldırım, M Macit, AA Ağar… - Journal of Molecular …, 2016 - Elsevier
… 1) was prepared by refluxing a mixture of a solution containing 2-ethoxy-1-naphthaldehyde (20.02 mg, 0.1 mmol) in ethanol (20 ml) and a solution containing 3-methylaniline (10.71 mg, …
Number of citations: 12 www.sciencedirect.com
S Kansiz, M Macit, N Dege… - … Section E: Crystallographic …, 2018 - scripts.iucr.org
… In the present study, we designed a new type of Schiff base obtained by the reaction of 2-ethoxy-1-naphthaldehyde and 5,6,7,8-tetrahydro-1-naphtylamine to give (E)-N-[(2-…
Number of citations: 7 scripts.iucr.org
O Mashita, H Koishihara, K Fukui… - Journal of pesticide …, 2016 - jstage.jst.go.jp
… (Tokyo, Japan); 2-MN (62), 2-methoxy-1-naphthoic acid (65), 1-naphthaldehyde (67), 2-hydroxy-1-naphthaldehyde (68), and 2-ethoxy-1-naphthaldehyde (69) were purchased from …
Number of citations: 40 www.jstage.jst.go.jp
LF Fieser, JL Hartwell, JE Jones, JH Wood… - Organic …, 2003 - Wiley Online Library
anthraldehyde; 2‐ethoxy‐1‐naphthaldehyde product: 9‐Anthraldehyde reactant: 22.5 g.(0.13 mole) of anthracene product: 2‐Ethoxy‐1‐naphthaldehyde
Number of citations: 17 onlinelibrary.wiley.com
R Adams, LO Binder, FC McGrew - Journal of the American …, 1942 - ACS Publications
The remarkable stability of types I and II as contrasted to that of type III demonstrated the relatively greater steric effect of the methyl than the methoxyl when ortho to the acrylic acid side …
Number of citations: 6 pubs.acs.org
A Rosenthal, M Yalpani - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… In the reaction of 2-ethoxy-1-naphthaldehyde phenylhydrazone with carbon monoxide, ring closure to the 8-position was expected, since the 2-position was bloclced. However, no …
Number of citations: 10 cdnsciencepub.com
A Rosenthal, M Yalpani - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… In the reaction of 2-ethoxy-1-naphthaldehyde oxiine with commercial carbon inonoxide, ring closure to the 8-position was expected since the 2-position lvas blocked. However, no …
Number of citations: 4 cdnsciencepub.com
AV Aksenov, IV Aksenova, IV Borovlev… - Russian Chemical …, 2008 - Springer
Heating of 2-ethoxynaphthalene with 1,3,5-triazine or 2,4,6-trimethyl-1,3,5-triazine in polyphosphoric acid leads to the corresponding products of mono- or diacylation: 2-ethoxy-…
Number of citations: 6 link.springer.com
YH Lim, CW Oo, RY Koh, GL Voon… - Drug development …, 2020 - Wiley Online Library
In recent years, chalcones and their derivatives have become the focus of global scientists due to increasing evidence reported towards their potency in antitumor and anti‐cancer. Here…
Number of citations: 19 onlinelibrary.wiley.com
H Vesek, C Kazak, A Alaman Ağar, M Macit… - … Section E: Structure …, 2012 - scripts.iucr.org
… (E)-3-chloro-N-((2-ethoxynaphthalen-1-yl)methylene)aniline was prepared by reflux of a mixture of a solution containing 2-ethoxy-1-naphthaldehyde (20,0 mg, 0,1 mmol) in ethanol (20 …
Number of citations: 4 scripts.iucr.org

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